Danofloxacin mesylate is a synthetic antibacterial agent belonging to the fluoroquinolone class of antibiotics. It is primarily used in veterinary medicine, exhibiting a broad spectrum of activity against Gram-negative and some Gram-positive bacteria. [] Danofloxacin mesylate is the mesylate salt form of danofloxacin, which improves its water solubility and bioavailability. [, ]
Danofloxacin mesylate is classified under the fluoroquinolone class of antibiotics, which are characterized by their broad-spectrum activity and mechanism of action that targets bacterial DNA gyrase and topoisomerase IV. This compound is derived from the parent compound danofloxacin, with the mesylate (methanesulfonate) group enhancing its solubility and stability. It is primarily sourced through chemical synthesis processes that ensure high purity and efficacy for veterinary applications.
The synthesis of danofloxacin mesylate involves several key steps:
The synthesis can be optimized through various methods such as solvent selection, temperature control, and reaction time adjustments to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and assess product purity.
The molecular formula of danofloxacin mesylate is C₁₈H₁₈F₂N₄O₄S. The structure consists of a quinolone core with a fluorine atom at position 6 and a carboxylic acid group that is converted into a mesylate ester.
Danofloxacin mesylate undergoes various chemical reactions relevant to its pharmacological activity:
Analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy are utilized to characterize the chemical structure and confirm the identity of degradation products.
Danofloxacin mesylate exerts its antibacterial effects through inhibition of DNA synthesis in bacteria. It specifically targets:
The binding affinity of danofloxacin mesylate for these enzymes leads to disruption in bacterial DNA replication processes, ultimately resulting in cell death.
Relevant analyses include determining solubility profiles, stability under various conditions, and degradation kinetics using HPLC methods.
Danofloxacin mesylate is primarily utilized in veterinary medicine due to its efficacy against a wide range of bacterial pathogens affecting livestock and poultry. Its applications include:
Danofloxacin mesylate (CAS 119478-55-6) is a fluoroquinolone antibiotic developed exclusively for veterinary medicine. Its systematic name is 1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid methanesulfonate, with the molecular formula C₂₀H₂₄FN₃O₆S and a molecular weight of 453.48 g/mol [6] [9]. The structure integrates a bicyclic quinolone core with a diazabicycloheptane ring system, where stereochemistry at the C1 and C4 positions ((1S,4S)-configuration) critically influences its antibacterial activity [2]. The mesylate (methanesulfonate) salt form enhances aqueous solubility compared to the free base, a property essential for injectable formulations.
Table 1: Key Physicochemical Properties of Danofloxacin Mesylate
Property | Value | Experimental Conditions |
---|---|---|
Molecular Weight | 453.48 g/mol | - |
Melting Point | 337-339°C | - |
pKa | Acidic: 5.49; Basic: 7.31 | Predicted (DFT/B3LYP-6-31G*) |
Solubility | Slightly soluble in aqueous base/DMSO | 25°C |
LogP (Octanol-Water) | 0.33 (predicted) | - |
Absorption λmax (UV) | 280 nm (excitation), 450 nm (emission) | Fluorescence detection |
The protonation state in solution is complex, with theoretical calculations suggesting preferential protonation at the piperazinyl N6 atom. However, solid-state analyses reveal deviations from this prediction due to crystal packing forces [2]. The compound exhibits fluorescence, enabling sensitive detection via HPLC with fluorescence detectors (excitation 280 nm, emission 450 nm) [8]. Hygroscopicity necessitates storage under inert conditions at temperatures below -20°C to prevent decomposition [9].
Danofloxacin mesylate crystallizes in a triclinic crystal system with space group P1 (No. 1). Unit cell parameters are:
The structure was solved using synchrotron X-ray powder diffraction data and refined with density functional theory (DFT) optimizations. Key features include:
Table 2: Crystallographic Data for Danofloxacin Mesylate
Parameter | Value |
---|---|
Space Group | P1 (triclinic) |
Unit Cell Volume | 1044.723(11) ų |
Density (calculated) | 1.442 g/cm³ |
Asymmetric Unit | 2 cations + 2 anions |
Hydrogen Bond Motifs | Cation-cation zig-zag chains |
Polymorphism screening via reduced-cell searches in the Cambridge Structural Database yielded no hits, suggesting this is the predominant crystalline form [2]. The powder diffraction pattern has been submitted to the International Centre for Diffraction Data (ICDD®) for inclusion in the Powder Diffraction File™ (PDF®).
Danofloxacin mesylate exhibits distinct stability profiles under alkaline and photolytic conditions, as revealed by forced degradation studies:
Alkaline Degradation
In 0.1 M NaOH at room temperature, danofloxacin undergoes hydrolysis primarily at the carboxylate group and the fluoroquinolone core. The degradation follows first-order kinetics, with gemifloxacin being more susceptible under identical conditions. The cyclopropyl substituent at N1 contributes to relative stability compared to quinolones with bulkier groups [4] [7].
Photolytic Degradation
Exposure to UV light (254 nm and 352 nm) induces significant degradation, with danofloxacin and gemifloxacin showing higher degradation rates than ciprofloxacin, enrofloxacin, or norfloxacin. Key findings include:
Table 3: Comparative Photolytic Degradation Rates of Fluoroquinolones
Compound | Degradation (%) After 30 min UV | Primary Degradation Site |
---|---|---|
Danofloxacin | >25% | Diazabicycloheptane ring |
Gemifloxacin | >30% | Amino-pyrrolidine moiety |
Ciprofloxacin | <15% | Piperazine ring |
Norfloxacin | <10% | Ethyl group at N1 |
Density Functional Theory (DFT/B3LYP-6-31G*) calculations correlate stability with electrostatic potential distribution: Regions of high positive charge (e.g., protonated nitrogens) are more susceptible to nucleophilic attack under alkaline conditions. Similarly, frontier molecular orbital analysis (HOMO-LUMO gaps) predicts photoreactivity, with lower energy gaps correlating with higher photodegradation rates [4].
Impurities in danofloxacin mesylate arise from synthesis byproducts and storage-/process-related degradation. Key impurities include:
Synthesis-Related Impurities
Degradation Products
Forced degradation studies identify several critical impurities:
HPLC methods with fluorescence detection (Hypersil BDS C18 column; phosphate buffer pH 2.6/acetonitrile mobile phase) effectively separate these impurities. The primary degradation product under UV light shows a retention time shift of ~2 minutes compared to the parent compound, indicating altered polarity [4] [8].
Stability-indicating methods must resolve these impurities, especially the lactam and N-oxide derivatives, which co-elute under non-optimized conditions. Accelerated stability studies (40°C/75% RH) show ≤2% total impurities after 6 months, confirming the need for protective packaging to limit photodegradation during storage [4].
Table 4: Identified Impurities and Degradation Products of Danofloxacin Mesylate
Impurity Type | Structure Feature | Origin | Detection Method |
---|---|---|---|
N-Desmethyl danofloxacin | Demethylated diazabicycloheptane | Synthesis byproduct | HPLC-FLD (tR shift) |
Decarboxylated analog | Loss of COOH group at C3 | Alkaline hydrolysis | Mass spectrometry |
Danofloxacin lactam | Cyclized lactam ring | Photolysis/thermal stress | HPLC-FLD, NMR |
Defluorinated quinone | F atom replaced by OH | UV exposure | UV-Vis spectroscopy |
N-Oxide derivative | Oxidized tertiary nitrogen | Oxidative stress | HPLC-MS/MS |
FLD = Fluorescence Detection; tR = Retention Time
Compound Synonyms Table
Synonym | Reference |
---|---|
Advocin® | [2] |
CP 76136-27 | [7] |
Danofloxacin methanesulfonate | [5] |
1-Cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-4-oxo-3-quinolinecarboxylic acid methanesulfonate | [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7